molecular formula C19H18N2O3 B2863689 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-93-6

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2863689
CAS No.: 853751-93-6
M. Wt: 322.364
InChI Key: CNBVRNHVEMMNAB-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid” has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines, a core structure in the compound, can be achieved through Bischler-Napieralski-type synthesis from phenylethanols and nitriles . The positioning of the carboxylate was found to be critical, although it could be substituted by acid isosteres and amides .


Molecular Structure Analysis

Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Scientific Research Applications

Catalytic Applications

  • Regioselectivity in C(sp3)-H α-Alkylation of Amines : The benzoxazol-2-yl- substituent, related to the compound of interest, acts as a removable directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This has implications in synthetic chemistry for selective functionalization of molecules (Lahm & Opatz, 2014).

Pharmaceutical and Medicinal Applications

  • Anticonvulsant Agents : 3,4-Dihydroisoquinolin with heterocycle derivatives were evaluated for their anticonvulsant activity, demonstrating significant potential in this therapeutic area (Zhang, Shen, Jin, & Quan, 2016).
  • Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have shown remarkable broad-spectrum antitumor activity, indicating their potential as cancer therapeutics (Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

  • Diastereoselective Synthesis of Atropisomeric Quinazolinones : Research into the stereochemical properties of atropisomeric quinazolinones has implications for the synthesis of enantiomerically pure compounds (Natsugari et al., 2006).
  • C-H Activation and Annulation with Allenes : Studies on the synthesis of tetrahydro-3-benzazepines and tetrahydroisoquinolines from allenes and amines are significant for the development of new synthetic methodologies (Rodríguez et al., 2014).

Antimicrobial Applications

  • Antitubercular and Antibacterial Activities : Quinazolinone analogs substituted with benzothiophene have shown promising results in their in vitro antibacterial activity, particularly against tuberculosis (Rao & Subramaniam, 2015).

Future Directions

In silico studies have been performed to illuminate the inhibitory preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 . This research could guide the development of more potent and selective inhibitors for AKR1C3, which is a promising target for treating castration-resistant prostate cancer .

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(20-11-9-14-5-1-2-6-15(14)13-20)10-12-21-16-7-3-4-8-17(16)24-19(21)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBVRNHVEMMNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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